molecular formula C15H24N4O2S B5905021 N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide

N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide

Cat. No. B5905021
M. Wt: 324.4 g/mol
InChI Key: CDNIKTWSTXPWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide, also known as ATS, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of succinimide and contains a thiazole ring, which gives it unique properties that have made it a popular choice for various research applications.

Mechanism of Action

The mechanism of action of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is not fully understood, but it is believed to act as a modulator of ion channels, particularly those involved in calcium signaling. The compound has been shown to increase the activity of certain calcium channels, leading to an increase in intracellular calcium levels.
Biochemical and Physiological Effects
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the potential to act as an anti-inflammatory agent. The compound has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is its high affinity for certain ion channels, which makes it a useful tool for studying their properties and functions. However, the compound can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide, including further studies on its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential therapeutic agent for neurodegenerative diseases and other conditions, and further research in this area could lead to the development of new treatments. Additionally, N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide could be used as a tool for studying the properties of ion channels and their role in various physiological processes.

Synthesis Methods

The synthesis of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide involves the reaction of 2-amino-1,3-thiazole with cycloheptylamine and succinic anhydride. The resulting compound is then purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide has been used in a variety of scientific research applications, including as a tool for studying the properties of ion channels and as a potential therapeutic agent for various diseases. The compound has been shown to have a high affinity for certain ion channels, making it a useful tool for studying their properties and functions.

properties

IUPAC Name

N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c16-15-19-12(10-22-15)9-17-13(20)7-8-14(21)18-11-5-3-1-2-4-6-11/h10-11H,1-9H2,(H2,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNIKTWSTXPWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)NCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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